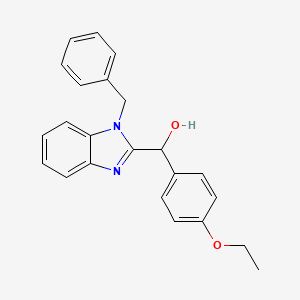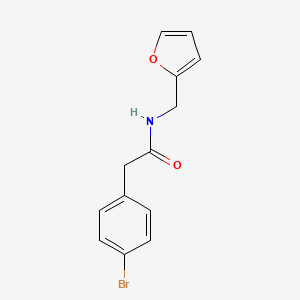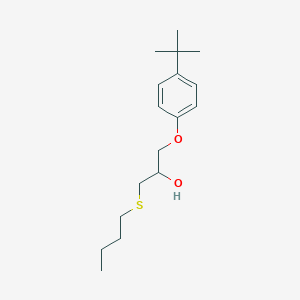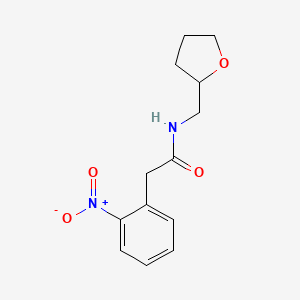
(1-benzyl-1H-benzimidazol-2-yl)(4-ethoxyphenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-benzyl-1H-benzimidazol-2-yl)(4-ethoxyphenyl)methanol, also known as BBEM, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BBEM is a benzimidazole derivative that has been synthesized using various methods and has been found to exhibit unique biochemical and physiological effects. In
Wissenschaftliche Forschungsanwendungen
(1-benzyl-1H-benzimidazol-2-yl)(4-ethoxyphenyl)methanol has been found to exhibit potential therapeutic applications in various scientific research areas, including cancer, inflammation, and neurodegenerative diseases. In cancer research, this compound has been found to inhibit the growth of cancer cells and induce apoptosis. In inflammation research, this compound has been found to reduce inflammation by inhibiting the expression of inflammatory cytokines. In neurodegenerative disease research, this compound has been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation.
Wirkmechanismus
The mechanism of action of (1-benzyl-1H-benzimidazol-2-yl)(4-ethoxyphenyl)methanol is not fully understood, but it has been found to act on various molecular targets. In cancer research, this compound has been found to inhibit the activity of topoisomerase II, which is essential for DNA replication and cell division. In inflammation research, this compound has been found to inhibit the activity of NF-kB, which is a transcription factor that regulates the expression of inflammatory cytokines. In neurodegenerative disease research, this compound has been found to reduce oxidative stress and inflammation by activating the Nrf2 pathway.
Biochemical and Physiological Effects:
This compound has been found to exhibit unique biochemical and physiological effects. In cancer research, this compound has been found to inhibit the growth of cancer cells and induce apoptosis. In inflammation research, this compound has been found to reduce inflammation by inhibiting the expression of inflammatory cytokines. In neurodegenerative disease research, this compound has been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
(1-benzyl-1H-benzimidazol-2-yl)(4-ethoxyphenyl)methanol has several advantages for lab experiments, including its high purity and yield. However, there are limitations to its use, including its limited solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for (1-benzyl-1H-benzimidazol-2-yl)(4-ethoxyphenyl)methanol research, including its potential use as a therapeutic agent in cancer, inflammation, and neurodegenerative diseases. Further research is needed to fully understand the mechanism of action of this compound and its potential side effects. Additionally, the synthesis of this compound derivatives with improved solubility and bioavailability may lead to the development of more effective therapeutic agents.
Synthesemethoden
(1-benzyl-1H-benzimidazol-2-yl)(4-ethoxyphenyl)methanol has been synthesized using various methods, including the reaction of 2-(4-ethoxyphenyl) benzimidazole with benzyl chloride in the presence of potassium carbonate. Another method involves the reaction of 2-(4-ethoxyphenyl) benzimidazole with benzyl bromide in the presence of potassium carbonate and copper powder. These methods have been found to yield this compound with high purity and yield.
Eigenschaften
IUPAC Name |
(1-benzylbenzimidazol-2-yl)-(4-ethoxyphenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O2/c1-2-27-19-14-12-18(13-15-19)22(26)23-24-20-10-6-7-11-21(20)25(23)16-17-8-4-3-5-9-17/h3-15,22,26H,2,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJGJDVCOQYOORZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(C2=NC3=CC=CC=C3N2CC4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N~1~-(4-chloro-2-methylphenyl)-N~2~-(4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5017701.png)
![N-[4-(1-piperidinylcarbonyl)phenyl]isonicotinamide](/img/structure/B5017705.png)
![N-[(3S)-2-oxo-3-azepanyl]-2-(1-piperidinyl)-2-indanecarboxamide](/img/structure/B5017714.png)
![dimethyl 2-({[4-(acetylamino)phenyl]sulfonyl}amino)terephthalate](/img/structure/B5017721.png)

![N-cyclopropyl-2-{[1-(cyclopropylmethyl)-4-piperidinyl]oxy}-4-methoxybenzamide](/img/structure/B5017731.png)
![1-(4-bromo-3-methylphenyl)-5-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5017741.png)

![1-[2-(diethylamino)ethyl]-1,3,4,5,7,8,9,10-octahydro-2H-[1]benzothieno[3,2-b]azepin-2-one hydrochloride](/img/structure/B5017752.png)
![3,4-diethoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5017759.png)

![3-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[2-(3-methyl-2-pyridinyl)ethyl]benzamide](/img/structure/B5017782.png)
![2,2'-{[(3-nitrophenyl)sulfonyl]imino}diacetamide](/img/structure/B5017790.png)
